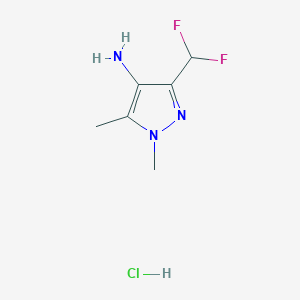
3-(Difluoromethyl)-1,5-dimethylpyrazol-4-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” is a chemical compound used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI). It consists of a pyrazole ring with difluoromethyl, methyl and carboxylic acid groups attached in specific positions .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of pyrazole-4-carboxylic oxime ester derivatives involved the use of intermediate benzaldehyde oxime and 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride . Another study reported the synthesis of difluoromethylated pyrazoline, pyrrole, and thiophene derivatives .Molecular Structure Analysis
The molecular structure of “3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” was confirmed by 1H NMR and HRMS analyses . The structure of similar compounds was determined by X-ray diffraction .Chemical Reactions Analysis
Difluoromethylation processes based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N or S have been studied extensively . These advances have streamlined access to molecules of pharmaceutical relevance.科学的研究の応用
- Formation of X–CF₂H Bonds : Conventional methods involve reacting with ClCF₂H, but novel non-ozone-depleting difluorocarbene reagents have also been successful .
- Application in Molecular Detection : The compound’s unique properties make it suitable for designing fluorescent probes. These probes enhance molecular detection in various fields, including biology, medicine, and environmental monitoring .
- Trifluoromethyl Group Transformation : A novel method enables C(sp₃)–F bond defluorinative functionalization of the trifluoromethyl group using difluoromethyl anion in flow. This approach facilitates diverse functional group transformations .
- 3-Difluoromethyl-quinoxalin-2-mercapto-acetyl-urea : The compound has been used to synthesize 3-difluoromethyl-quinoxalin-2-mercapto-acetyl-urea, which shows improved antiviral activity .
- Hydrophobic Core Exploitation : Fluorine’s hydrophobic effect has been harnessed to exploit the hydrophobic core of coiled-coils for therapeutic and drug delivery applications .
Late-Stage Difluoromethylation
Fluorescent Probes and Molecular Detection
Defluorinative Functionalization
Antiviral Activity Enhancement
Fluorinated Protein and Peptide Materials
Hydrogen-Bond Donor Properties
作用機序
Target of Action
The primary target of 3-(Difluoromethyl)-1,5-dimethylpyrazol-4-amine hydrochloride is the succinate dehydrogenase (SDH) enzyme . SDH is a key enzyme in the tricarboxylic acid (TCA) cycle and the mitochondrial respiratory chain, playing a crucial role in energy production within cells .
Mode of Action
The compound acts as a succinate dehydrogenase inhibitor (SDHI) . It binds to the SDH enzyme, inhibiting its activity. This inhibition disrupts the TCA cycle and the mitochondrial respiratory chain, preventing the conversion of succinate to fumarate and the transfer of electrons to ubiquinone . This disruption leads to the inhibition of spore germination, germ tubes, and mycelial growth within the fungus target species .
Biochemical Pathways
The affected biochemical pathway is the TCA cycle and the mitochondrial respiratory chain . By inhibiting the SDH enzyme, the compound disrupts these pathways, leading to a decrease in ATP production and an increase in reactive oxygen species. This can lead to cell death, particularly in organisms that rely heavily on these pathways for energy production .
Pharmacokinetics
It is known that the presence of fluorine in a molecule can improve its metabolic stability, facilitating bioavailability, and better cell membrane permeability
Result of Action
The result of the compound’s action is the inhibition of fungal growth. By disrupting energy production within fungal cells, the compound prevents the growth and proliferation of these organisms . This makes it an effective fungicide, particularly against species that are resistant to other types of fungicides .
Action Environment
The efficacy and stability of 3-(Difluoromethyl)-1,5-dimethylpyrazol-4-amine hydrochloride can be influenced by various environmental factors. For instance, the compound is used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . The compound’s effectiveness can also be affected by the presence of other substances in the environment, such as other fungicides or pesticides
将来の方向性
The field of difluoromethylation has seen significant advances in recent years, and these compounds have found wide applications in pharmaceuticals, agrochemicals, and materials science . Future research may focus on developing more efficient synthesis methods, exploring new applications, and improving our understanding of their mechanisms of action.
特性
IUPAC Name |
3-(difluoromethyl)-1,5-dimethylpyrazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3.ClH/c1-3-4(9)5(6(7)8)10-11(3)2;/h6H,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHKXVTXCVKCDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-1,5-dimethylpyrazol-4-amine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


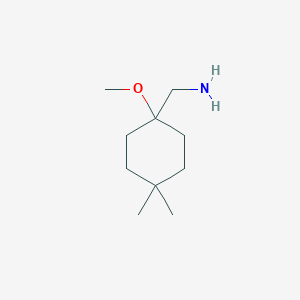
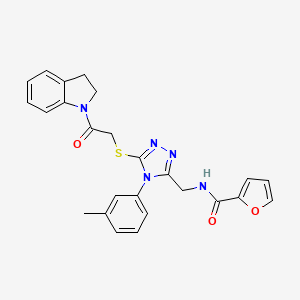
![3-chloro-N-(4-chlorophenyl)-5-(trifluoromethyl)-N-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-amine](/img/structure/B2479748.png)
![3-Azido-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2479749.png)

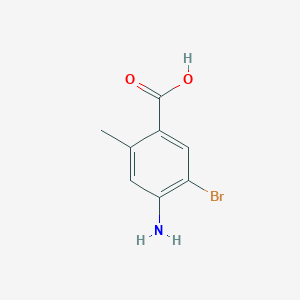
![4-benzyl-1-[(cyanomethyl)thio]-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2479756.png)
![(E)-N-Benzyl-4-(dimethylamino)-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-enamide](/img/structure/B2479759.png)
![1,3-dimethyl-5-(5-methylthiophen-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2479760.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2479761.png)
![2-Methyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-3-(3,4,5-trimethylpyrazol-1-yl)propan-1-one](/img/structure/B2479762.png)
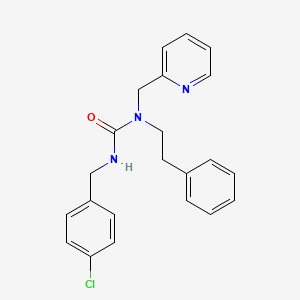
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2479766.png)